ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the morpholine-4-sulfonyl group and the ethyl ester group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-aminobenzothiazole
- 2-mercaptobenzothiazole
- 2-(4-aminophenyl)benzothiazole
Uniqueness
Ethyl (2E)-3-methyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine-4-sulfonyl group and the ethyl ester group enhances its solubility, stability, and potential for diverse applications.
Properties
IUPAC Name |
ethyl 3-methyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S2/c1-3-31-21(27)16-6-9-18-19(14-16)32-22(24(18)2)23-20(26)15-4-7-17(8-5-15)33(28,29)25-10-12-30-13-11-25/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKACVAPMRWIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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